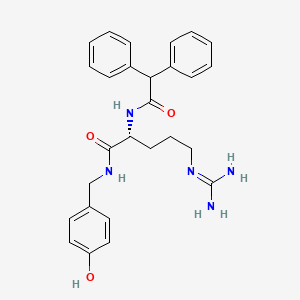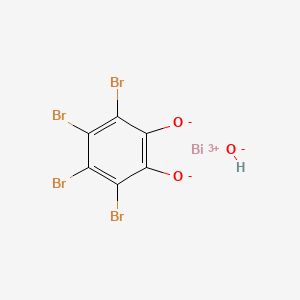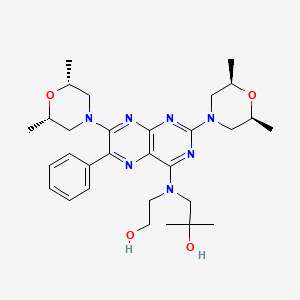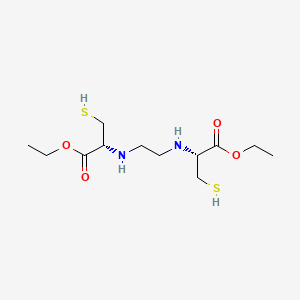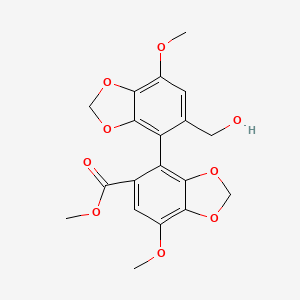![molecular formula C25H24F3N5S B1667042 Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine
Overview
Description
AMG-7905 is a synthetic organic compound known for its role as a modulator of transient receptor potential vanilloid type 1 (TRPV1). This compound has been studied for its ability to induce hypothermia in vivo .
Preparation Methods
The synthesis of AMG-7905 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
AMG-7905 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AMG-7905 has several scientific research applications:
Chemistry: It is used as a model compound to study the modulation of transient receptor potential vanilloid type 1.
Biology: Researchers use AMG-7905 to investigate the physiological effects of transient receptor potential vanilloid type 1 modulation, including its role in thermoregulation.
Medicine: AMG-7905 is studied for its potential therapeutic applications, particularly in conditions where modulation of transient receptor potential vanilloid type 1 is beneficial.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mechanism of Action
AMG-7905 exerts its effects by modulating the activity of transient receptor potential vanilloid type 1. This modulation affects the ion flow through the receptor, leading to changes in cellular activity. The molecular targets include the transient receptor potential vanilloid type 1 channels, and the pathways involved are related to calcium ion signaling .
Comparison with Similar Compounds
AMG-7905 is unique in its specific modulation of transient receptor potential vanilloid type 1. Similar compounds include:
Capsaicin: A natural compound known for its ability to activate transient receptor potential vanilloid type 1.
Resiniferatoxin: A potent activator of transient receptor potential vanilloid type 1.
AMG-517: Another synthetic compound that modulates transient receptor potential vanilloid type 1.
Compared to these compounds, AMG-7905 is noted for its specific hypothermia-inducing action .
Properties
Molecular Formula |
C25H24F3N5S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[6-[2-(cyclohexylmethylamino)-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C25H24F3N5S/c26-25(27,28)17-6-8-19(21(10-17)29-13-16-4-2-1-3-5-16)22-12-24(31-14-30-22)33-18-7-9-20-23(11-18)34-15-32-20/h6-12,14-16,29H,1-5,13H2,(H,30,31,33) |
InChI Key |
HDEGHWQWPSXKSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5 |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG7905; AMG-7905; AMG 7905; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

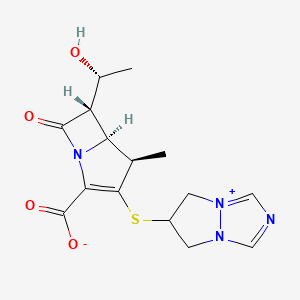



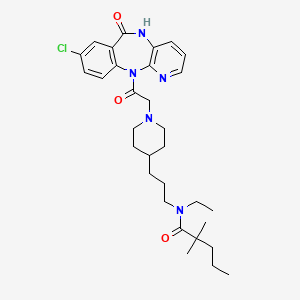
![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)
